Cas no 1353978-80-9 (2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol)

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol structure
1353978-80-9 structure
Product name:2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol
CAS No:1353978-80-9
MF:C7H10ClN3O
Molecular Weight:187.626800060272
CID:2167822

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol 化学的及び物理的性質

名前と識別子

    • 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol
    • 2-(((6-Chloropyridazin-3-yl)methyl)amino)ethanol
    • AM94300
    • 2-[(6-Chloropyridazin-3-ylmethyl)amino]ethanol
    • インチ: 1S/C7H10ClN3O/c8-7-2-1-6(10-11-7)5-9-3-4-12/h1-2,9,12H,3-5H2
    • InChIKey: OUDOCJIHJPSPIV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CNCCO)N=N1

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 125
  • トポロジー分子極性表面積: 58
  • XLogP3: -0.5

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
086958-500mg
2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol
1353978-80-9
500mg
£854.00 2022-02-28
Chemenu
CM497567-1g
2-(((6-Chloropyridazin-3-yl)methyl)amino)ethanol
1353978-80-9 97%
1g
$1695 2023-03-07

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol 関連文献

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanolに関する追加情報

Research Brief on 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol (CAS: 1353978-80-9)

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol (CAS: 1353978-80-9) is a pyridazine derivative that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its chloro-pyridazine core and ethanolamine side chain, has shown potential as a building block for the development of novel therapeutic agents. Recent studies have explored its physicochemical properties, synthetic pathways, and biological activities, particularly in the context of central nervous system (CNS) disorders and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor for gamma-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that structural modifications of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol could yield compounds with enhanced binding affinity to GABAA receptor subtypes. This finding is particularly significant for the development of new anxiolytics and anticonvulsants with improved selectivity profiles.

In the area of synthetic methodology, a recent publication in Organic Letters (2024) described an optimized two-step synthesis of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol from commercially available 3,6-dichloropyridazine. The new protocol offers several advantages over traditional methods, including higher yields (up to 78%), reduced environmental impact through water-based workup, and improved scalability for industrial production. These advancements address previous challenges in the large-scale preparation of this important intermediate.

Pharmacological studies have revealed interesting properties of this compound and its derivatives. Research published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that certain analogs of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol exhibit moderate inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the range of 8-32 μg/mL. While further optimization is needed, these findings suggest potential applications in tuberculosis drug development, particularly against drug-resistant strains.

From a drug metabolism perspective, recent in vitro studies using human liver microsomes have shown that 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol undergoes primarily oxidative metabolism, with the major metabolites being the N-dealkylated product and the alcohol-oxidized carboxylic acid derivative. These findings, published in Xenobiotica (2023), provide important insights for future pharmacokinetic studies and structural modifications to improve metabolic stability.

Ongoing research is exploring the compound's potential in other therapeutic areas. Preliminary data from a 2024 study suggests that certain derivatives may have applications in neurodegenerative diseases, showing neuroprotective effects in cellular models of Parkinson's disease. However, these findings require further validation in animal models before clinical potential can be assessed.

In conclusion, 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol (CAS: 1353978-80-9) represents a versatile chemical scaffold with multiple potential applications in drug discovery. Recent advances in synthetic chemistry, combined with growing understanding of its biological activities, position this compound as an important focus for future medicinal chemistry research. Continued investigation of its structure-activity relationships and optimization of its pharmacological properties may yield novel therapeutic agents in several disease areas.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.